REACTION_CXSMILES
|
CN(C)[CH2:3][CH2:4]N(C)C.[Li]C(CC)C.[C:14]([C:18]1[CH:26]=C[C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15].CI>C1COCC1>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([C:22]([OH:24])=[O:23])=[C:3]([CH3:4])[CH:26]=1)([CH3:17])([CH3:15])[CH3:16]
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Name
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|
Quantity
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5.6 mL
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Type
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reactant
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Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
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34 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
N2(liq) CH2Cl2
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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26.5 mL
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Type
|
reactant
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Smiles
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[Li]C(C)CC
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
4.5 mL
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Type
|
reactant
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Smiles
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CI
|
Name
|
|
Quantity
|
22 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added
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Type
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STIRRING
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Details
|
After stirring for 10 min at −80° C.
|
Duration
|
10 min
|
Type
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CUSTOM
|
Details
|
the reaction mixture was quenched H2O (20 mL)
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with EtOAc (2×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried with Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was chromatographed with (gradient, 10%-60% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |